2-(8-methyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)pyridine
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Overview
Description
2-(8-methyl-3-oxabicyclo[331]non-7-en-2-yl)pyridine is a bicyclic compound featuring a pyridine ring fused with a bicyclo[331]nonane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-methyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)pyridine typically involves multicomponent reactions. One well-explored protocol is the double condensation of 1,3-acetonedicarboxylates with 1,2-dicarbonyl or 1,4-dicarbonyl compounds . This method allows for the efficient construction of the bicyclo[3.3.1]nonane framework.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of multicomponent reactions and the use of robust catalysts can be applied to scale up the synthesis for industrial purposes.
Chemical Reactions Analysis
Types of Reactions
2-(8-methyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the bicyclic structure or the pyridine ring.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
2-(8-methyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in drug development.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-(8-methyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)pyridine involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-(8-methyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)phenol
- 9-methoxy-9-methylbicyclo[3.3.1]nonane derivatives
Uniqueness
2-(8-methyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)pyridine is unique due to its combination of a pyridine ring with a bicyclo[3.3.1]nonane moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
2-(8-methyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-10-5-6-11-8-12(10)14(16-9-11)13-4-2-3-7-15-13/h2-5,7,11-12,14H,6,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYCSKZKGWCWMMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC2CC1C(OC2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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